
3-(3-Clorofenil)propan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that the compound is used in the preparation of 2-oxo-2h-chromene-3-carboxylic acid amide derivatives as aldo-keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Mode of Action
Given its use in the synthesis of aldo-keto reductase inhibitors, it may interact with these enzymes and inhibit their activity . This could result in the accumulation of aldehydes and ketones, potentially leading to various biochemical changes.
Biochemical Pathways
As an aldo-keto reductase inhibitor, it could potentially impact pathways involving the metabolism of aldehydes and ketones .
Result of Action
As an aldo-keto reductase inhibitor, it could potentially lead to the accumulation of aldehydes and ketones in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(3-chlorophenyl)propionic acid using lithium aluminium hydride (LAH) in dry tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is typically carried out at 0°C and allowed to warm to room temperature, followed by stirring overnight .
Industrial Production Methods
In industrial settings, the production of 3-(3-Chlorophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding aldehyde or acid derivatives. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3-(3-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 3-(3-chlorophenyl)propan-1-amine using reducing agents like lithium aluminium hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in dry tetrahydrofuran.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propan-1-amine.
Substitution: Products vary based on the substituent introduced.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the para position.
3-(2-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the ortho position.
3-Phenylpropan-1-ol: Lacks the chlorine substituent.
Uniqueness
3-(3-Chlorophenyl)propan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The meta position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMWIXPCKLTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433708 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22991-03-3 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

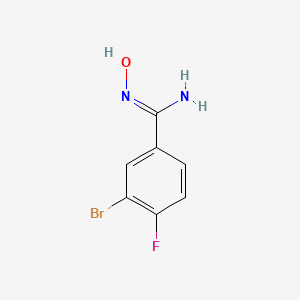
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)
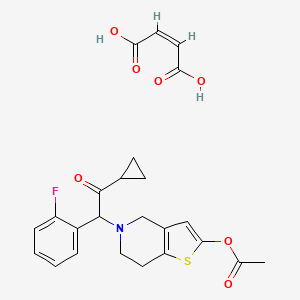
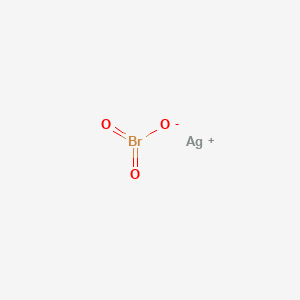
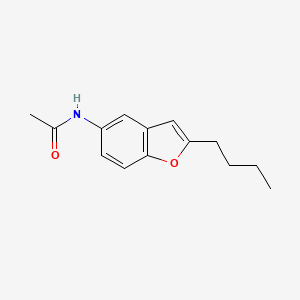
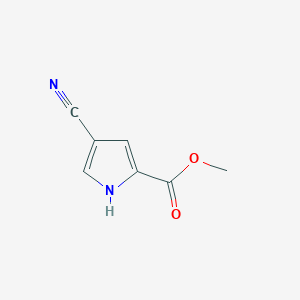


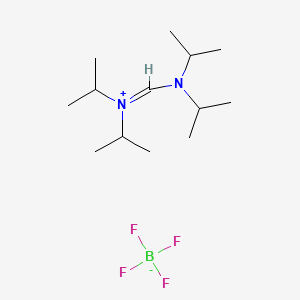
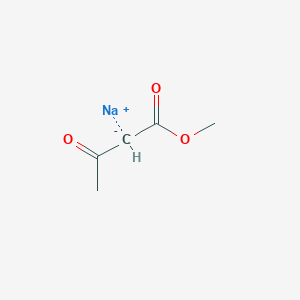

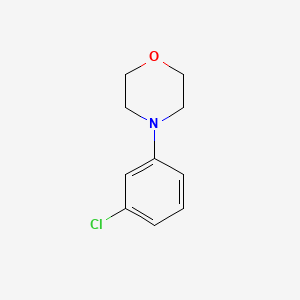
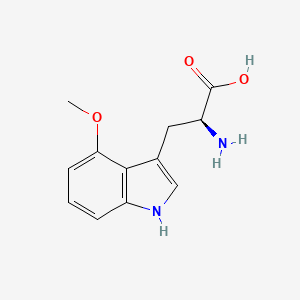
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
